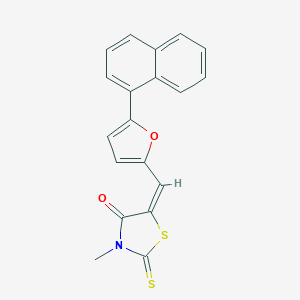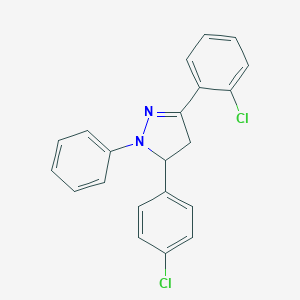![molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2](/img/structure/B412526.png)
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Descripción general
Descripción
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a heterocyclic compound that features two benzoxazole groups attached to a central benzene ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and bioactivity .
Aplicaciones Científicas De Investigación
1,3-Bis(benzo[d]oxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its bioactivity.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mecanismo De Acción
Target of Action
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various bacteria and fungi, includingBacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger . They also show anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
It’s known that benzoxazole derivatives exhibit potent anionophoric activity through a process of anion exchange with a minor level of proton/anion symport .
Biochemical Pathways
Benzoxazole derivatives are known to interfere with various biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
The compound has a molecular weight of 31232100, a density of 1299g/cm3, and a boiling point of 458ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(benzo[d]oxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2,2’-m-Phenylenebis(benzoxazole)
- 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
Uniqueness
1,3-Bis(benzo[d]oxazol-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGJSHONGAQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2-[4-(octylsulfanyl)phenyl]pyridine](/img/structure/B412443.png)


![N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B412446.png)
![9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one](/img/structure/B412449.png)
![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B412459.png)
![3-({3-nitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412460.png)
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
![Ethyl 2-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B412462.png)

